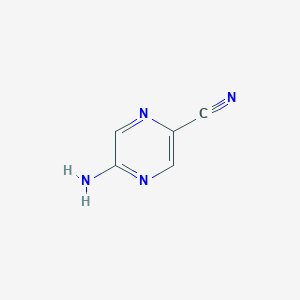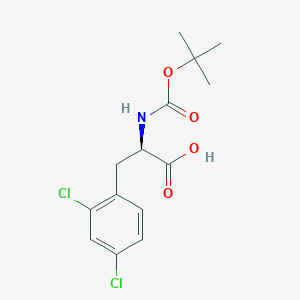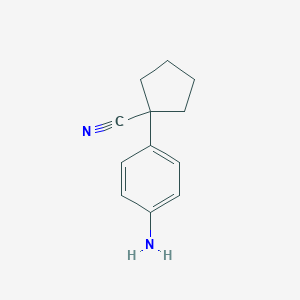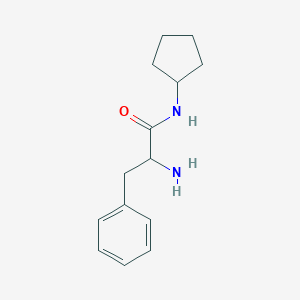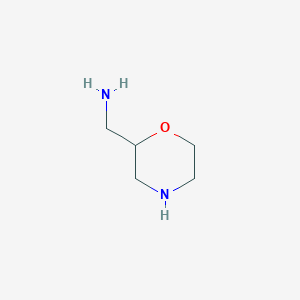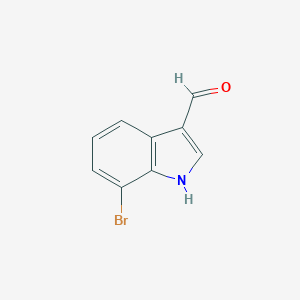
7-溴-1H-吲哚-3-甲醛
描述
7-Bromo-1H-indole-3-carbaldehyde is a chemical compound belonging to the indole family, characterized by the presence of a bromine atom at the 7th position and an aldehyde group at the 3rd position of the indole ring. Indole derivatives are significant in various fields due to their biological and chemical properties. This compound is particularly notable for its applications in organic synthesis and medicinal chemistry .
科学研究应用
7-Bromo-1H-indole-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: It is used in the study of biological pathways and as a building block for bioactive molecules.
Medicine: The compound is explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is utilized in the development of pharmaceuticals, agrochemicals, and dyes.
作用机制
Target of Action
7-Bromo-1H-indole-3-carbaldehyde, like other indole-3-carbaldehyde derivatives, is a crucial precursor for the synthesis of biologically active structures . These compounds are known to interact with multiple receptors, making them valuable for the development of new therapeutic agents .
Mode of Action
The mode of action of 7-Bromo-1H-indole-3-carbaldehyde is primarily through its interaction with its targets, leading to various changes at the molecular level. It is known that indole-3-carbaldehyde derivatives can undergo C–C and C–N coupling reactions and reductions easily . This allows them to participate in multicomponent reactions (MCRs), which are a one-step convergent and sustainable strategy where more than two starting materials combine through covalent bonds to afford a single product .
Biochemical Pathways
The biochemical pathways affected by 7-Bromo-1H-indole-3-carbaldehyde are primarily related to the synthesis of active molecules. In Arabidopsis, derivatives of indole-3-carbaldehyde are synthesized from tryptophan via the intermediates indole-3-acetaldoxime and indole-3-acetonitrile . These compounds play a significant role in the plant’s defense against pathogens .
Result of Action
The result of the action of 7-Bromo-1H-indole-3-carbaldehyde is the generation of biologically active structures. Indole derivatives are known to exhibit a wide range of biological activities, including antioxidant, antibiotic, anti-inflammatory, antimicrobial, anticancer, antihyperglycemic, protein kinase inhibitory, and anti-HIV activities .
Action Environment
The action of 7-Bromo-1H-indole-3-carbaldehyde can be influenced by various environmental factors. For instance, the efficiency of multicomponent reactions can be affected by the reaction conditions, such as the solvent used and the reaction temperature . .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-1H-indole-3-carbaldehyde typically involves the bromination of 1H-indole-3-carbaldehyde. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to achieve selective bromination at the 7th position .
Industrial Production Methods: Industrial production methods for 7-bromo-1H-indole-3-carbaldehyde often involve large-scale bromination reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, with careful control of reaction parameters to ensure consistent product quality .
化学反应分析
Types of Reactions: 7-Bromo-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: 7-Bromo-1H-indole-3-carboxylic acid.
Reduction: 7-Bromo-1H-indole-3-methanol.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
相似化合物的比较
1H-Indole-3-carbaldehyde: Lacks the bromine atom, making it less reactive in certain substitution reactions.
5-Bromoindole-3-carboxaldehyde: Bromine is at the 5th position, leading to different reactivity and biological properties.
6-Bromoindole-3-carboxaldehyde: Bromine is at the 6th position, affecting its chemical behavior and applications.
Uniqueness: 7-Bromo-1H-indole-3-carbaldehyde is unique due to the specific positioning of the bromine atom, which enhances its reactivity and allows for selective functionalization. This makes it a valuable intermediate in the synthesis of diverse bioactive compounds and materials .
属性
IUPAC Name |
7-bromo-1H-indole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-8-3-1-2-7-6(5-12)4-11-9(7)8/h1-5,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGPMWCBAOQWENZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)NC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00555186 | |
| Record name | 7-Bromo-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00555186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115666-21-2 | |
| Record name | 7-Bromo-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00555186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 115666-21-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine](/img/structure/B111140.png)
![Tert-butyl 1-amino-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B111143.png)
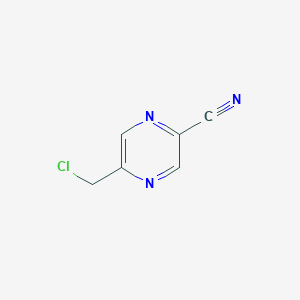
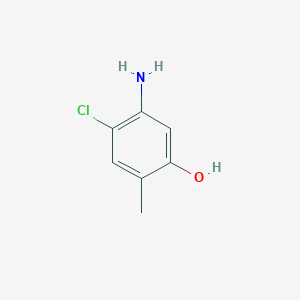
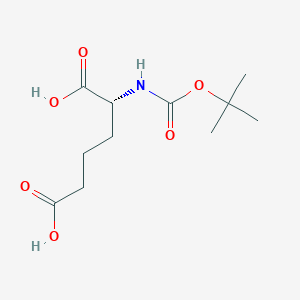
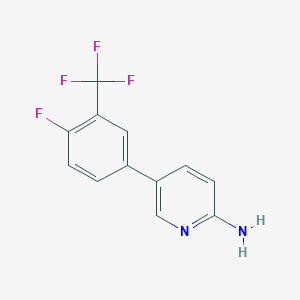
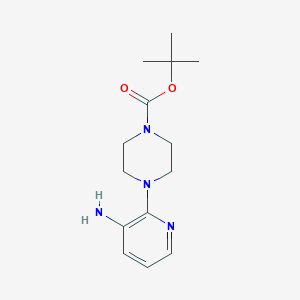
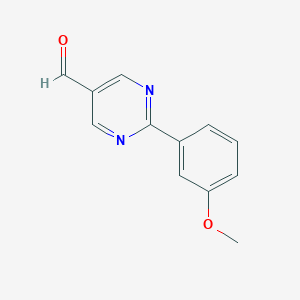
![2-Amino-6-bromothiazolo[4,5-B]pyrazine](/img/structure/B111169.png)
